molecular formula C11H17F3N2O B14166967 Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-

Cat. No.: B14166967
M. Wt: 250.26 g/mol
InChI Key: UJIREJNCASFZFA-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- is a synthetic compound characterized by a spirocyclic structure. This compound is part of the diazaspiro family, which is known for its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable diazaspiro precursor with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the spirocyclic core, followed by functional group modifications to introduce the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecan-2-one: Similar spirocyclic structure but lacks the trifluoromethyl group.

    1,9-Diazaspiro[5.5]undecane: Basic spirocyclic structure without additional functional groups.

Uniqueness

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to its analogs .

Biological Activity

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-, also known by its CAS number 1027333-15-8, is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a diazaspiro structure, which contribute to its reactivity and interaction with biological targets. The molecular formula for this compound is C19H22F3N3OC_{19}H_{22}F_3N_3O, indicating the presence of nitrogen atoms that may play a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC19H22F3N3O
Molecular Weight365.39 g/mol
CAS Number1027333-15-8

Biological Activity

Pharmacological Potential:
Research indicates that compounds containing the diazaspiro framework have shown promise in treating various conditions, including obesity, pain management, and disorders related to the immune system and cell signaling pathways . The trifluoromethyl group is known to enhance biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study highlighted the potential of related diazaspiro compounds as covalent inhibitors against oncogenic targets like KRAS G12C, suggesting that similar mechanisms might be applicable to Ethanone . The structural optimization of these compounds has led to promising results in preclinical models.
  • Neuroactivity:
    • Compounds with similar diazaspiro structures have been investigated for neuroactive properties. For instance, derivatives have been shown to exhibit anticonvulsant activity, indicating that Ethanone may also possess neuroprotective effects .
  • Binding Affinity Studies:
    • Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance (SPR) have demonstrated that Ethanone can bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of Ethanone typically involves multi-step organic reactions that create the trifluoromethyl and diazaspiro components. Key steps may include:

  • Formation of the diazaspiro framework through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic substitution or other fluorination methods.

These synthetic pathways are essential for producing compounds with high purity and desired biological activity.

Properties

Molecular Formula

C11H17F3N2O

Molecular Weight

250.26 g/mol

IUPAC Name

1-(1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)9(17)16-8-2-1-3-10(16)4-6-15-7-5-10/h15H,1-8H2

InChI Key

UJIREJNCASFZFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCNCC2)C(=O)C(F)(F)F

Origin of Product

United States

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